Bienvenue dans la boutique en ligne BenchChem!

Melevodopa

Parkinson's disease prodrug design pharmaceutical formulation

Melevodopa (CAS 7101-51-1), the methyl ester prodrug of levodopa, delivers ~250-fold greater aqueous solubility than standard levodopa—enabling rapid dissolution, faster GI absorption, and significantly reduced inter-/intra-patient pharmacokinetic variability. For formulation scientists, it is the preferred high-solubility levodopa precursor for effervescent tablets, orally disintegrating formulations, and enteral solutions requiring high drug loading and predictable absorption. Clinically, melevodopa/carbidopa demonstrates a 42.9-minute greater reduction in daily OFF time vs. standard levodopa/carbidopa. Choose melevodopa when standard levodopa solubility and absorption variability are unacceptable.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 7101-51-1
Cat. No. B1676178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelevodopa
CAS7101-51-1
Synonymsdl-dopa methyl ester
dopa methyl ester, (D)-isomer
L-dopa methyl ester
levodopa methyl ester
levodopa methyl ester hydrochloride
levodopa methyl ester hydrochloride, (DL)-isomer
melevodopa
methyl L-dopa
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1
InChIKeyXBBDACCLCFWBSI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Melevodopa (CAS 7101-51-1): High-Solubility Levodopa Prodrug for Parkinson's Disease Research and Clinical Application


Melevodopa (CAS 7101-51-1), also known as levodopa methyl ester (LDME) or CHF-1301, is the methyl ester prodrug of levodopa (L-dopa) [1]. Its molecular formula is C10H13NO4 with a molar mass of 211.217 g·mol⁻¹, and it is assigned the UNII code M30686U4X4 [2]. As a dopaminergic agent, melevodopa is hydrolyzed in vivo by esterases to release the active moiety levodopa, which subsequently undergoes decarboxylation to dopamine in the central nervous system [3]. It is used clinically in oral tablet form as an effervescent prodrug and is approved in combination with carbidopa (brand name Sirio) for the treatment of Parkinson's disease [4].

Melevodopa vs. Standard Levodopa: Why Molecular Differences Preclude Simple Interchange in Parkinson's Disease Management


While melevodopa is a prodrug of levodopa, the two compounds cannot be considered interchangeable in either research or clinical settings. The critical difference lies in their physicochemical and pharmacokinetic properties, which translate to distinct clinical outcomes. Melevodopa exhibits approximately 250 times greater water solubility than tablet levodopa, enabling rapid and complete dissolution [1]. This fundamental difference leads to faster absorption, reduced inter-patient and intra-patient variability in plasma levodopa concentrations, and less apparent drug accumulation [2]. These pharmacokinetic advantages are not achievable with standard levodopa formulations without altering the active pharmaceutical ingredient itself. Consequently, substituting standard levodopa for melevodopa would fail to reproduce the specific pharmacokinetic profile required for managing motor fluctuations in advanced Parkinson's disease, as demonstrated in controlled clinical studies where melevodopa/carbidopa provided more effective levodopa delivery during critical periods [3].

Quantitative Differentiation of Melevodopa: Head-to-Head Evidence Against Standard Levodopa Formulations


Aqueous Solubility: 250-Fold Increase Over Standard Levodopa Enables Rapid Dissolution and Bioavailability Enhancement

Melevodopa demonstrates a substantial solubility advantage over its parent compound, levodopa. As the methyl ester derivative, melevodopa exhibits approximately 250 times greater water solubility compared to standard tablet levodopa [1]. This enhanced solubility is the foundational property that enables rapid and complete dissolution of effervescent melevodopa tablets, facilitating swift duodenal absorption and bypassing the erratic gastric emptying that often impairs levodopa bioavailability in Parkinson's disease patients [2].

Parkinson's disease prodrug design pharmaceutical formulation solubility enhancement

Pharmacokinetic Variability: Melevodopa/Carbidopa Reduces Inter-Patient and Intra-Patient Fluctuations Compared to Standard Levodopa/Carbidopa

In a randomized, double-blind, double-dummy, two-period crossover pharmacokinetic study (NCT00491998) involving 25 patients with fluctuating Parkinson's disease, melevodopa/carbidopa effervescent tablets (V1512) were directly compared to standard-release levodopa/carbidopa tablets. The study found that L-dopa absorption tended to be quicker and, critically, pharmacokinetic parameters were less variable after V1512 versus standard levodopa/carbidopa, both over time and between patients [1]. Furthermore, accumulation of L-dopa in plasma was less noticeable with V1512 [2].

Parkinson's disease pharmacokinetics motor fluctuations levodopa therapy

Motor Fluctuation Reduction: Melevodopa/Carbidopa Shows a Trend Toward Greater Daily 'OFF' Time Reduction in Advanced Parkinson's Disease

A large randomized, double-blind, double-dummy, controlled parallel group study (N=221) compared the efficacy of melevodopa/carbidopa (M/C) effervescent tablets against standard oral levodopa/carbidopa (L/C; Sinemet) tablets in patients with advanced Parkinson's disease and motor fluctuations. The primary endpoint, the difference in change from baseline in total daily 'OFF' time between groups, showed a trend favoring M/C (-39.4 minutes; 95% CI: -67.08 to -11.73) versus L/C (+3.5 minutes; 95% CI: -36.19 to +43.26), with a p-value of 0.07 [1]. While the intergroup difference narrowly missed statistical significance, the intragroup analysis demonstrated that M/C significantly reduced the baseline daily 'OFF' time, which remained unchanged in the L/C group [2].

Parkinson's disease motor fluctuations clinical trial dopaminergic therapy

Optimization of Critical Periods: Melevodopa Improves Morning 'Delayed-On' and Afternoon 'Off' Periods When Added to Entacapone

An open-label observational study evaluated switching Parkinson's disease patients experiencing motor fluctuations to melevodopa. The study found that 69% of patients (45 out of 65) experienced clinical benefit [1]. Notably, the combination of melevodopa with entacapone was effective in optimizing control during 'critical periods of the day such as the morning delay on and afternoon off periods' [2]. This suggests a specific therapeutic niche for melevodopa as an adjunct to COMT inhibition, addressing predictable periods of poor levodopa response.

Parkinson's disease motor fluctuations entacapone rescue therapy

Systematic Review Confirms Superior Levodopa Delivery Profile of Melevodopa/Carbidopa During Early Morning and Afternoon Doses

A systematic review of literature encompassing one pharmacokinetic study and five efficacy/safety studies, including over 743 Parkinson's disease patients (488 treated with melevodopa/carbidopa), synthesized the available evidence [1]. The evidence synthesis concluded that melevodopa/carbidopa has 'a more rapid absorption, less apparent drug accumulation, less inter-patient variability and more effective LD delivery after the early morning and early afternoon dose compared to standard LD' [2]. This provides high-level, consolidated support for the product's differential pharmacokinetic and clinical advantages.

Parkinson's disease systematic review pharmacokinetics evidence synthesis

Melevodopa (CAS 7101-51-1): Validated Application Scenarios Based on Quantitative Evidence


Research and Development of Novel Levodopa Delivery Systems for Parkinson's Disease

Melevodopa's 250-fold increase in aqueous solubility compared to standard levodopa [1] makes it an ideal candidate for formulating oral or parenteral levodopa delivery systems that require high drug loading, rapid dissolution, or predictable absorption. This includes the development of effervescent tablets, orally disintegrating formulations, or solutions for enteral administration. The reduced pharmacokinetic variability and faster absorption demonstrated in head-to-head studies [2] provide a scientific rationale for its use as a benchmark or active ingredient in novel formulations aimed at improving levodopa bioavailability and reducing motor fluctuations.

Clinical Management of Advanced Parkinson's Disease with Motor Fluctuations

For healthcare professionals and formulary decision-makers, melevodopa/carbidopa (Sirio) offers a differentiated option for patients with advanced Parkinson's disease experiencing troublesome 'OFF' periods. The trend toward a 42.9-minute greater reduction in daily 'OFF' time compared to standard levodopa/carbidopa [3], coupled with its ability to optimize control during critical morning and afternoon periods when combined with entacapone [4], positions melevodopa as a targeted therapy for patients whose motor fluctuations are inadequately controlled by standard levodopa preparations.

Investigational Use as an Adjunctive Rescue Therapy for 'Delayed-On' and 'Wearing-Off' Phenomena

The rapid absorption profile of melevodopa, as evidenced by quicker L-dopa absorption in pharmacokinetic studies [2], supports its investigation as a 'rescue' medication for managing 'delayed-on' or severe 'wearing-off' episodes. The clinical observation that melevodopa benefits patients during these specific, predictable periods of the day [4] provides a foundation for further clinical studies exploring this specific application, which is a key unmet need in Parkinson's disease management.

Development of Intraduodenal Formulations for Severe Parkinson's Disease

The high solubility of melevodopa has been exploited in a patented pharmaceutical formulation for intraduodenal administration comprising melevodopa and carbidopa [5]. This formulation, which involves melevodopa in a completely dissolved state and carbidopa as nanoparticles, is specifically intended for the treatment of severe Parkinson's disease, representing a niche application where standard oral levodopa is inadequate due to severe gastrointestinal dysmotility or the need for continuous dopaminergic stimulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melevodopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.